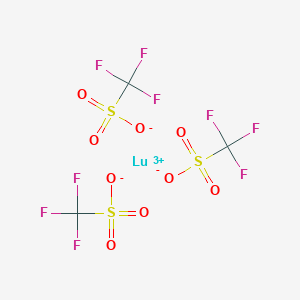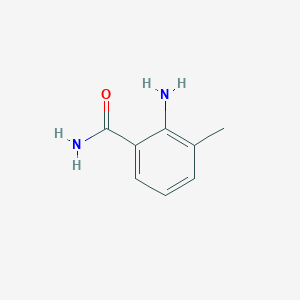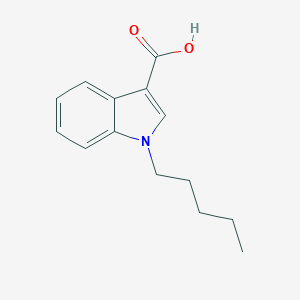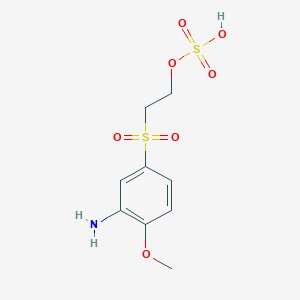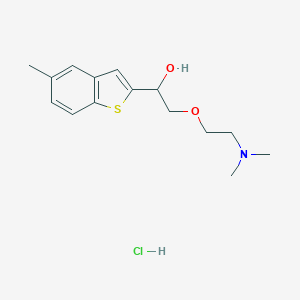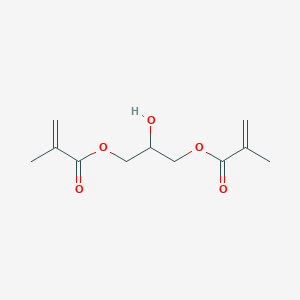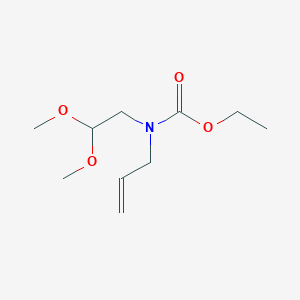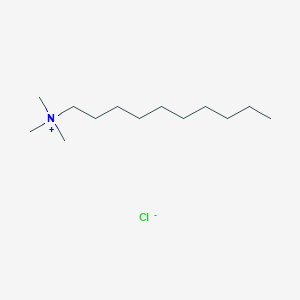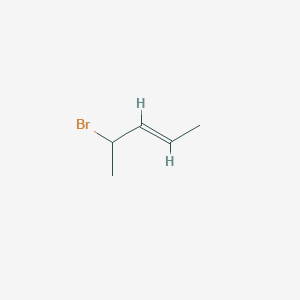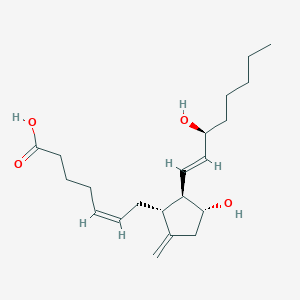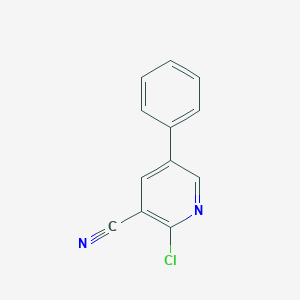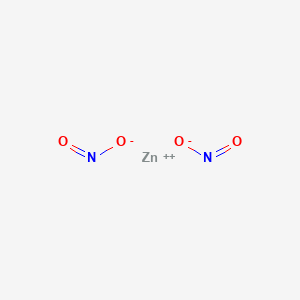
Zinc nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc nitrite is a chemical compound with the molecular formula Zn(NO2)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. Zinc nitrite is used as a catalyst in organic synthesis and as a reagent in analytical chemistry. It has also been studied for its potential as an anticancer agent and for its ability to scavenge free radicals.
Mécanisme D'action
The mechanism of action of zinc nitrite in cancer cells is not fully understood. However, it is believed that zinc nitrite induces apoptosis by activating the caspase pathway. The caspase pathway is a series of biochemical reactions that leads to the activation of enzymes called caspases, which are responsible for the breakdown of cellular components and ultimately, cell death.
Effets Biochimiques Et Physiologiques
Zinc nitrite has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects. In addition, zinc nitrite has been shown to increase the levels of nitric oxide in the body, which can improve blood flow and cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using zinc nitrite in lab experiments is its low toxicity. It is also relatively inexpensive and easy to synthesize. However, one limitation is its low solubility in organic solvents, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on zinc nitrite. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of zinc nitrite and to determine its efficacy in treating different types of cancer. Another area of interest is its potential as a therapeutic agent for cardiovascular disease. Research has shown that zinc nitrite can improve blood flow and reduce inflammation, making it a promising candidate for the treatment of conditions such as atherosclerosis and hypertension.
Méthodes De Synthèse
Zinc nitrite can be synthesized by the reaction of zinc oxide with nitric acid. The reaction produces zinc nitrate, which can then be converted to zinc nitrite by treatment with sodium nitrite.
Applications De Recherche Scientifique
Zinc nitrite has been studied for its potential as an anticancer agent. Research has shown that zinc nitrite can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Propriétés
Numéro CAS |
10102-02-0 |
|---|---|
Nom du produit |
Zinc nitrite |
Formule moléculaire |
Zn(NO2)2 N2O4Zn |
Poids moléculaire |
157.4 g/mol |
Nom IUPAC |
zinc;dinitrite |
InChI |
InChI=1S/2HNO2.Zn/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clé InChI |
HHIMNFJHTNVXBJ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Zn+2] |
SMILES canonique |
N(=O)[O-].N(=O)[O-].[Zn+2] |
Autres numéros CAS |
10102-02-0 |
Synonymes |
Zinc nitrite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



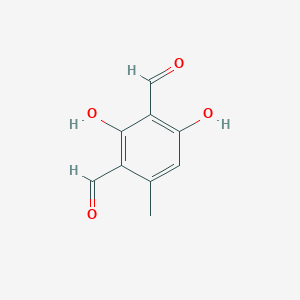
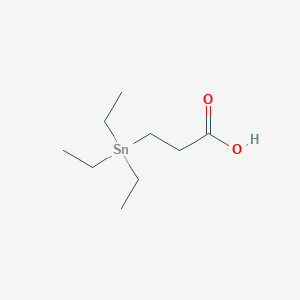
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
